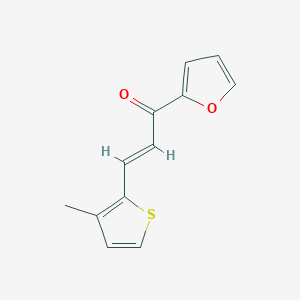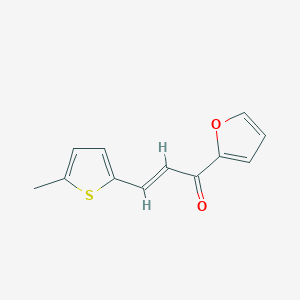![molecular formula C16H16O2 B6346767 (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1354941-72-2](/img/structure/B6346767.png)
(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, also known as 2E-FurP, is a novel synthetic compound that has recently been studied for its potential biomedical applications. 2E-FurP has been found to possess a range of interesting properties, including anti-inflammatory, anti-bacterial, anti-cancer, and anti-viral activities. In addition, 2E-FurP has been shown to have a variety of biochemical and physiological effects, which could be beneficial for laboratory experiments.
Applications De Recherche Scientifique
(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been studied for its potential biomedical applications. In particular, this compound has been found to possess anti-inflammatory, anti-bacterial, anti-cancer, and anti-viral activities. For example, this compound has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, this compound has been found to have anti-cancer activity, as it has been shown to inhibit the growth of several cancer cell lines, including human breast cancer cells and human prostate cancer cells. Furthermore, this compound has been found to have anti-viral activity, as it has been shown to inhibit the replication of several viruses, including HIV-1 and Influenza A virus.
Mécanisme D'action
The exact mechanism of action of (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is still not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes or proteins involved in the replication of viruses or the growth of bacteria and cancer cells. For example, this compound has been found to inhibit the activity of the HIV-1 protease, which is an enzyme responsible for the replication of the virus. In addition, this compound has been found to inhibit the activity of the epidermal growth factor receptor (EGFR), which is a protein involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. In addition, this compound has been found to inhibit the production of nitric oxide, which is a compound involved in the regulation of blood pressure. Furthermore, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has several advantages for laboratory experiments. For example, this compound is relatively easy to synthesize and can be purified using column chromatography. In addition, this compound has been found to have a variety of biochemical and physiological effects, which could be beneficial for laboratory experiments. However, there are also some limitations to using this compound for laboratory experiments. For example, this compound is relatively expensive, and it is not yet known if it is safe for use in humans.
Orientations Futures
There are several potential future directions for the research on (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one. For example, further research could be conducted to investigate the exact mechanism of action of this compound and to determine if it is safe for use in humans. In addition, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its use as an anti-cancer drug or an anti-viral drug. Furthermore, further research could be conducted to investigate the potential side effects of this compound and to determine if it has any interactions with other drugs. Finally, further research could be conducted to investigate the potential industrial applications of this compound, such as its use as a food preservative or a fuel additive.
Méthodes De Synthèse
(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one can be synthesized using a variety of methods, including the reaction of furan-2-ylmethyl acetate with propan-2-yl phenyl prop-2-en-1-one. This reaction is conducted in a suitable solvent such as ethanol, at a temperature of around 80°C. The resulting product is then purified using column chromatography to obtain a pure sample of this compound.
Propriétés
IUPAC Name |
(E)-1-(furan-2-yl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12(2)14-8-5-13(6-9-14)7-10-15(17)16-4-3-11-18-16/h3-12H,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNVBSPLJGUYIN-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

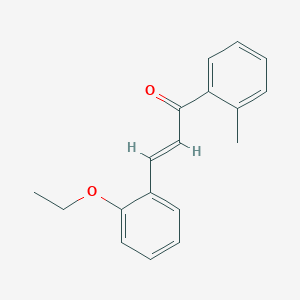
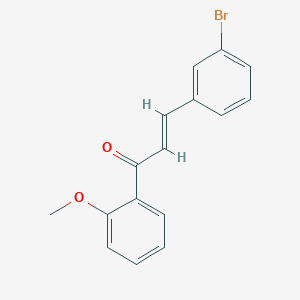
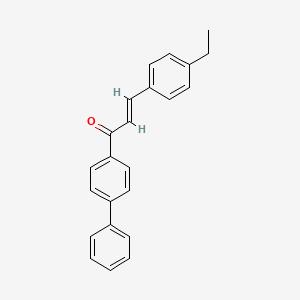
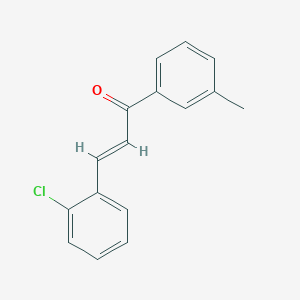

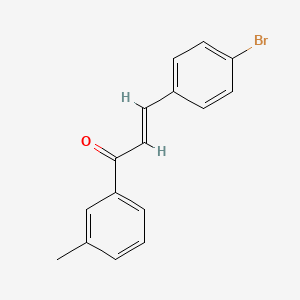


![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)

